molecular formula C7H7LiN2O3 B6222508 lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate CAS No. 2758006-29-8

lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate

Cat. No. B6222508
CAS RN: 2758006-29-8
M. Wt: 174.1
InChI Key:
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Description

Lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate, also known as LiMOC, is a lithium-based compound that has been used in various scientific research applications due to its unique properties. LiMOC is a colorless, odorless, and water-soluble compound with a molecular weight of 350.63 g/mol. It has been used in a variety of research applications, such as drug delivery, drug targeting, and drug metabolism. LiMOC has also been studied for its potential to act as a novel therapeutic agent for the treatment of various diseases and disorders.

Scientific Research Applications

Lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate has been used in a variety of scientific research applications due to its unique properties. It has been studied for its potential to act as a drug delivery system, drug targeting agent, and drug metabolism modulator. lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate has also been studied for its potential to act as a novel therapeutic agent for the treatment of various diseases and disorders.

Mechanism of Action

The mechanism of action of lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, which may lead to various biochemical and physiological effects. lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate is believed to interact with enzymes involved in drug metabolism, such as cytochrome P450, which may lead to increased or decreased drug metabolism. lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate is also believed to interact with proteins involved in drug targeting, such as transferrin, which may lead to increased drug delivery to target tissues.
Biochemical and Physiological Effects
lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate has been studied for its potential to act as a novel therapeutic agent for the treatment of various diseases and disorders. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate has also been shown to have neuroprotective and cognitive enhancing effects.

Advantages and Limitations for Lab Experiments

The advantages of using lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate in lab experiments include its water solubility, low toxicity, and low cost. lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate is also relatively stable and can be easily stored. However, lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate is not very soluble in organic solvents, which can limit its use in certain types of experiments.

Future Directions

Some potential future directions for lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate research include its use as a drug delivery system, drug targeting agent, and drug metabolism modulator. lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate could also be studied for its potential to act as a novel therapeutic agent for the treatment of various diseases and disorders. Additionally, further research could be conducted to better understand the mechanism of action of lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate and its biochemical and physiological effects. Finally, lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate could be studied for its potential to act as an alternative to lithium ion batteries and other energy storage devices.

Synthesis Methods

Lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate can be synthesized in a two-step process. The first step involves the reaction of 5-methyl-1,2,4-oxadiazol-3-yl chloride with lithium cyclopropane-1-carboxylate in a solvent such as dichloromethane. This reaction produces the desired product, lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate, in the form of a white solid. The second step involves the purification of the product by recrystallization from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base to form 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylic acid. This acid is then reacted with lithium hydroxide to form the final product, lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate.", "Starting Materials": [ "5-methyl-1,2,4-oxadiazole-3-carboxylic acid", "cyclopropanecarbonyl chloride", "base", "lithium hydroxide" ], "Reaction": [ "Step 1: 5-methyl-1,2,4-oxadiazole-3-carboxylic acid is reacted with cyclopropanecarbonyl chloride in the presence of a base to form 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylic acid.", "Step 2: 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylic acid is reacted with lithium hydroxide to form lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate." ] }

CAS RN

2758006-29-8

Product Name

lithium(1+) 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropane-1-carboxylate

Molecular Formula

C7H7LiN2O3

Molecular Weight

174.1

Purity

95

Origin of Product

United States

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